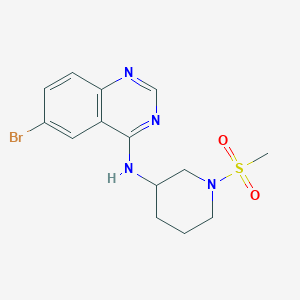![molecular formula C21H24N4O B7634928 4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide, commonly known as CTAP, is a selective antagonist of the mu-opioid receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes.
Mécanisme D'action
CTAP acts as a selective antagonist of the mu-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of mu-opioid receptor signaling, which leads to a reduction in the physiological and behavioral effects of mu-opioid receptor activation.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception, inhibit reward and reinforcement, and reduce stress-induced analgesia. CTAP has also been shown to modulate immune function, gastrointestinal function, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor. This allows researchers to selectively block mu-opioid receptor signaling without affecting other opioid receptors. CTAP is also relatively easy to synthesize and purify, making it readily available for scientific research.
One of the main limitations of CTAP is its relatively short half-life, which limits its usefulness in in vivo experiments. CTAP also has poor solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are a number of future directions for the use of CTAP in scientific research. One area of interest is the role of the mu-opioid receptor in the regulation of inflammation and pain. CTAP has been shown to have anti-inflammatory effects, and further research is needed to investigate its potential as a therapeutic agent for inflammatory conditions.
Another area of interest is the role of the mu-opioid receptor in addiction and substance abuse. CTAP has been shown to reduce the reinforcing effects of opioids and other drugs of abuse, and further research is needed to investigate its potential as a treatment for addiction.
Finally, CTAP may have potential as a diagnostic tool for certain medical conditions. For example, CTAP has been shown to reduce the symptoms of irritable bowel syndrome, and further research is needed to investigate its potential as a diagnostic tool for this condition.
Méthodes De Synthèse
CTAP can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1-benzyl-4-(2-cyanophenyl)piperazine with N-ethyl-1,3-propanediamine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure CTAP.
Applications De Recherche Scientifique
CTAP has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes. It has been used to study the effects of mu-opioid receptor activation on pain perception, reward, addiction, and stress response. CTAP has also been used to investigate the role of the mu-opioid receptor in the regulation of immune function, gastrointestinal function, and cardiovascular function.
Propriétés
IUPAC Name |
4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-2-23-21(26)25-13-11-24(12-14-25)16-17-7-9-18(10-8-17)20-6-4-3-5-19(20)15-22/h3-10H,2,11-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDICFTZMCAGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)
![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)

![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)

![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)

![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)